molecular formula C17H13ClN4O B159327 4-Hydroxyalprazolam CAS No. 30896-57-2

4-Hydroxyalprazolam

Cat. No.: B159327
CAS No.: 30896-57-2
M. Wt: 324.8 g/mol
InChI Key: CEYGCFLPQFNPST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyalprazolam typically involves the hydroxylation of alprazolam. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an organic solvent like methanol or acetonitrile, and the product is purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process includes the use of solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyalprazolam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, acetonitrile, water.

Major Products:

Mechanism of Action

4-Hydroxyalprazolam exerts its effects by binding to the gamma-aminobutyric acid type-A receptors in the central nervous system. This binding enhances the inhibitory effect of gamma-aminobutyric acid, leading to increased neuronal membrane permeability to chloride ions. The resulting hyperpolarization stabilizes the neuronal membrane, reducing excitability and producing a calming effect . this compound has a lower binding affinity compared to alprazolam, making it less potent .

Properties

IUPAC Name

8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYGCFLPQFNPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932240
Record name 4-Hydroxyalprazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30896-57-2
Record name 4-Hydroxyalprazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30896-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyalprazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyalprazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYALPRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0COM4319X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of alprazolam and its metabolites, including 4-hydroxyalprazolam?

A1: Alprazolam, along with its active metabolites like this compound, primarily act by binding to the benzodiazepine site on the GABAA receptor in the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C17H13ClN4O2 and a molecular weight of 336.75 g/mol. []

Q3: Is this compound known to exhibit any catalytic properties or have any specific applications beyond its role as a metabolite?

A3: The provided research focuses on this compound as a metabolite of alprazolam and does not indicate any inherent catalytic properties or additional applications.

Q4: Have any computational studies been conducted to model the interaction of this compound with its target or to develop QSAR models?

A5: While computational simulations are used to understand the site of metabolism of alprazolam by different CYP enzymes, [] the provided excerpts do not describe any specific computational studies on this compound's interaction with its target or the development of QSAR models.

Q5: How does the 4-hydroxylation of alprazolam affect its activity and potency compared to the parent drug?

A6: this compound is considered an active metabolite, but it is less potent than alprazolam. [] The exact potency difference is not explicitly stated in the provided research.

Q6: What are the primary routes of metabolism and excretion for alprazolam, and does this differ for this compound?

A8: Alprazolam is extensively metabolized in the liver, primarily by CYP3A4, with this compound being a major metabolite. [, , , , , ] While the excretion pathways for this compound are not explicitly described, it is likely excreted similarly to alprazolam, mainly through urine, as conjugated metabolites. []

Q7: Does the presence of the CYP3A5 enzyme significantly affect the metabolism of alprazolam to this compound?

A9: Research suggests that while CYP3A5 can metabolize alprazolam, CYP3A4 remains the major enzyme involved in its metabolism in vivo, and the presence of CYP3A5 does not appear to have a significant impact. []

Q8: How does the pharmacokinetic profile of alprazolam differ in elderly patients?

A10: While the research highlights the importance of understanding drug metabolism in different populations, it does not provide specific details on the pharmacokinetics of alprazolam in elderly patients. []

Q9: Have there been any studies directly investigating the efficacy of this compound in vitro or in vivo?

A9: The provided research focuses on this compound as a metabolite and does not discuss its independent efficacy.

Q10: Is there any evidence of resistance mechanisms developing to alprazolam or its metabolites like this compound?

A10: The provided research does not discuss resistance mechanisms related to alprazolam or its metabolites.

Q11: Is there any information on the toxicity profile of this compound?

A11: The provided research primarily focuses on the pharmacokinetic aspects of this compound and does not provide detailed toxicological data.

Q12: What analytical techniques are commonly employed to detect and quantify alprazolam and its metabolites, including this compound, in biological samples?

A14: High-performance liquid chromatography (HPLC) is frequently used for the analysis of alprazolam and its metabolites, including this compound, in biological samples. [, , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) serves as a sensitive reference method for detecting benzodiazepines, including alprazolam and its metabolites. []

Q13: How does the co-administration of other drugs, particularly those metabolized by CYP3A4, affect alprazolam metabolism and the formation of this compound?

A15: Co-administration of drugs that inhibit CYP3A4 can significantly increase alprazolam concentrations in plasma, potentially leading to an increased risk of adverse effects. [, ] For instance, nefazodone, an antidepressant metabolized by CYP3A4, can increase alprazolam Cmax and AUCtau values approximately twofold while decreasing this compound Cmax and AUCtau values. [] Similarly, venlafaxine, another antidepressant, increases alprazolam's apparent oral clearance and volume of distribution. []

Q14: Can ethanol consumption impact the metabolism of alprazolam?

A16: High-dose ethanol may inhibit the formation of this compound by weakly inhibiting CYP3A4 activity. [] This interaction could potentially lead to increased alprazolam concentrations and an elevated risk of adverse effects.

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